3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide” is a quinazolinone derivative . Quinazolinones are fused heterocyclic compounds that have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the Niementowski reaction of anthranilic acid derivatives and amides . The reaction time for the synthesis of this compound was 100 minutes, and the yield was 85% .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using NMR spectroscopy. The 1H NMR spectrum shows peaks at δ, ppm: 7.1–7.9 m (12H, Ar-H), 11.3 s (1H, CONH, D2O exchangeable), 12.4 s (1H, CONH, D2O exchangeable). The 13C NMR spectrum shows peaks at δ, ppm: 114.1, 119.3, 121.6, 121.9, 123.8, 125.7, 126.7, 128.5, 128.9, 131.5, 131.9, 132.7, 133.5, 135.7, 135.9, 138.8, 138.9, 145.5, 149.7, 167.7, 168.5 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, which was accompanied by decarboxylation with the formation of 3-amino-3,4-dihydroquinazolin-4-one . The acylation of the latter with succinic anhydride gave the desired compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its NMR spectra. The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .Scientific Research Applications
Anticancer Research
- Application : Researchers have synthesized various derivatives of this compound to explore their potential as tubulin inhibitors. These derivatives may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Neurological Disorders
- Application : The compound’s unique structure suggests potential as a modulator of neurotransmitter receptors or enzymes involved in neurotransmitter metabolism. Investigating its effects on neuronal function could yield insights into neurodegenerative diseases .
Anti-inflammatory Agents
- Application : Researchers have explored the anti-inflammatory properties of this compound. It may inhibit specific inflammatory pathways or cytokines, making it a candidate for drug development in inflammatory disorders .
Antimicrobial Activity
- Application : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial and fungal strains. Further investigations could explore its mechanism of action and potential clinical use .
Cardiovascular Research
- Application : The compound’s impact on cardiovascular function, such as vasodilation or modulation of cardiac ion channels, warrants investigation. It may have therapeutic implications for heart conditions .
Chemical Biology and Enzyme Inhibition
- Application : Researchers have synthesized analogs of this compound to study their interactions with specific enzymes. It could serve as a scaffold for designing enzyme inhibitors or modulators .
Future Directions
Quinazolinones are a promising class of compounds in pharmaceutical and medicinal chemistry. Future research could focus on synthesizing different quinazolinone analogues to enhance their biological activity . Additionally, green synthetic procedures could be developed for the synthesis of these compounds .
properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c28-18(5-10-27-14-25-16-4-2-1-3-15(16)20(27)29)23-8-11-26-12-9-24-19(26)17-13-21-6-7-22-17/h1-4,6-7,9,12-14H,5,8,10-11H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMSZFPTCONPQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCN3C=CN=C3C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.